molecular formula C17H14O5 B2825252 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one CAS No. 69127-80-6

3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one

Cat. No.: B2825252
CAS No.: 69127-80-6
M. Wt: 298.294
InChI Key: YZBVKMUAJDLNMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one is a chromone derivative of significant interest in medicinal chemistry and natural product research. The compound has been isolated from natural sources such as Erythrina mildbraedii . Chromones are recognized as privileged structures in drug discovery, serving as useful templates for the development of therapeutic molecules with a wide range of biological activities . Research into chromone analogs has revealed potential for antioxidant, anti-inflammatory, antimicrobial, antiviral, and anticancer activities, making this class of compounds a rich area for the development of new treatment therapies . With a molecular formula of C 17 H 14 O 5 and a molecular weight of 298.3 g/mol, this compound is supplied as a dry powder . Its structural features include one hydrogen bond donor and five hydrogen bond acceptors, with a topological polar surface area of approximately 64 Ų . For optimal long-term stability, it is recommended to store this compound under an inert atmosphere at 2-8°C . Please Note: This product is intended for Research Use Only (RUO) and is not approved for use in humans, nor for diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

3-(4-hydroxyphenyl)-5,7-dimethoxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O5/c1-20-12-7-14(21-2)16-15(8-12)22-9-13(17(16)19)10-3-5-11(18)6-4-10/h3-9,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZBVKMUAJDLNMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=O)C(=CO2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with chromone derivatives. One common method includes the use of a base-catalyzed aldol condensation reaction, followed by cyclization to form the chromen-4-one core. The reaction conditions often involve the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Synthetic Preparation

The compound is synthesized via multi-step protocols involving aldol condensation, cyclization, and coupling reactions. Key steps include:

Aldol Condensation and Cyclization

  • Reagents : Dimethylformamide dimethylacetal (DMF-DMA), dichloromethane (DCM), HCl.

  • Conditions : Stirring at 100°C for 10 min to 2 h, followed by acid-mediated cyclization at 40°C.

  • Yield : 78–86% after purification via column chromatography .

Suzuki Coupling

  • Reagents : (4-Hydroxyphenyl)boronic acid, PdCl₂(dppf), K₂CO₃.

  • Conditions : Methanol solvent, 50°C, inert atmosphere.

  • Application : Introduces the 4-hydroxyphenyl group to the chromenone scaffold .

Demethylation Reactions

Selective demethylation of methoxy groups is achieved under acidic conditions:

Reagent Conditions Target Position Product Yield
BBr₃DCM, 140°C, 4 h5,7-OCH₃ → 5,7-OH5,7-Dihydroxy derivative78%
HClMethanol, reflux4'-OCH₃ → 4'-OH3-(4-Hydroxyphenyl)chromenone86%

Source:

Functionalization via Substitution

The chromen-4-one core undergoes electrophilic substitution at the aromatic rings:

Halogenation

  • Reagents : Bromine (Br₂), thionyl chloride (SOCl₂).

  • Positions : C-6 and C-8 of the chromenone ring.

  • Products : Brominated or chlorinated derivatives, used as intermediates for further coupling .

Oxidation

  • Reagents : KMnO₄/H⁺, H₂O₂.

  • Position : Hydroxyl group on the 4-hydroxyphenyl moiety.

  • Product : Quinone derivatives (e.g., 3-(4-quinonyl)-5,7-dimethoxychromen-4-one).

Reduction

  • Reagents : NaBH₄, Pd/C/H₂.

  • Position : Chromen-4-one carbonyl group.

  • Product : Dihydrochromen-4-ol derivatives .

Biological Derivatization

The compound serves as a precursor for bioactive analogues:

  • Lipid-Lowering Analogues : Introduction of trimethoxyphenoxy groups enhances activity against lipid accumulation in hepatocytes (IC₅₀ = 32.2 μM) .

  • Anti-Inflammatory Analogues : Structural modifications at C-3 and C-5 positions improve binding to peroxisome proliferator-activated receptors (PPARs) .

Stability and Degradation

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming hydroxylated byproducts.

  • Thermal Stability : Stable up to 200°C; decomposition observed at higher temperatures via cleavage of methoxy groups .

Key Reaction Pathways

Reaction Type Reagents/Conditions Key Products Applications
DemethylationBBr₃/DCM5,7-DihydroxychromenoneEnhanced biological activity
Suzuki CouplingPdCl₂(dppf), K₂CO₃, MeOH3-ArylchromenonesStructural diversification
Aldol CondensationDMF-DMA, HClCyclized chromenone coreScaffold synthesis

Sources:

Mechanistic Insights

  • Cyclization : Acid-mediated intramolecular aldol condensation forms the chromen-4-one ring .

  • Demethylation : BBr₃ selectively cleaves methyl ethers via SN2 mechanisms, yielding phenolic groups .

Scientific Research Applications

Biological Activities

  • Antioxidant Properties
    • The compound exhibits significant antioxidant activity, which is crucial in preventing oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, thereby protecting cellular components from damage .
  • Anti-inflammatory Effects
    • Research indicates that this compound can inhibit pro-inflammatory cytokines. This property suggests its potential use in treating inflammatory diseases such as arthritis and asthma .
  • Anticancer Activity
    • The compound has been studied for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells. It has shown efficacy against various cancer cell lines by inducing apoptosis and cell cycle arrest .

Pharmacological Applications

  • Modulation of Estrogen Receptors
    • This compound has been identified as a modulator of estrogen receptor activity, which is significant for developing treatments for hormone-related cancers. It may help in managing conditions like breast cancer by selectively targeting estrogen receptors .
  • Lipid Lowering Effects
    • Recent studies have demonstrated that the compound can reduce lipid accumulation in hepatocytes, making it a candidate for managing non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). It works by upregulating peroxisome proliferator-activated receptor gamma coactivator 1α (PGC1α), facilitating fat metabolism .
  • Neuroprotective Properties
    • Preliminary research suggests potential neuroprotective effects, indicating that this compound may help in conditions like Alzheimer's disease by mitigating neuronal damage through its antioxidant properties .

Case Studies

StudyFindingsApplication
Demonstrated antioxidant activity with IC50 values indicating effective free radical scavenging.Potential use in dietary supplements for oxidative stress management.
Inhibition of pro-inflammatory cytokines in vitro; reduced inflammation markers in animal models.Development of anti-inflammatory drugs.
Induced apoptosis in breast cancer cell lines with significant reductions in cell viability.Targeted therapies for hormone-dependent cancers.
Reduced lipid accumulation in hepatocytes with no cytotoxic effects observed at therapeutic concentrations.Treatment strategies for NAFLD/NASH management.

Mechanism of Action

The biological effects of 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one are primarily attributed to its ability to interact with various molecular targets and pathways:

    Antioxidant Activity: It scavenges reactive oxygen species (ROS) and upregulates antioxidant enzymes.

    Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.

    Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Table 1: Structural Comparison of Flavone Derivatives

Compound Name Substituents (Position) Key Structural Differences Biological Activity Source/Reference
3-(4-Hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one - 4-Hydroxyphenyl (C3)
- OCH3 (C5, C7)
Reference compound Antioxidant, anti-inflammatory
Glabrescione B (Compound 13) - 3,4-Bis(prenyloxy)phenyl (C3) Prenylated side chains at C3 Hedgehog pathway inhibition
Osajin (Compound 14) - 8,8-Dimethylpyrano group (C6, C8) Additional pyran ring Anti-inflammatory
Derrustone (Compound 9) - 1,3-Benzodioxol-5-yl (C3) Benzodioxol substituent at C3 Anticancer
Apigenin - 4-Hydroxyphenyl (C2)
- OH (C5, C7)
No methoxy groups; hydroxyl at C5, C7 Antioxidant, anti-inflammatory
Scutellarein - 4-Hydroxyphenyl (C2)
- OH (C5, C6, C7)
Additional hydroxyl at C6 Antiviral

Key Observations:

Substitution at C3 vs. C2 :

  • The target compound has a 4-hydroxyphenyl group at C3 , whereas apigenin and scutellarein feature substitutions at C2 . This positional difference significantly alters electronic properties and biological interactions.
  • Derivatives with prenylated (e.g., Glabrescione B) or benzodioxol (e.g., Derrustone) groups at C3 exhibit enhanced lipophilicity, improving membrane permeability for anticancer applications .

Methoxy vs. Hydroxyl groups in scutellarein (C5, C6, C7) contribute to stronger hydrogen-bonding interactions, correlating with its antiviral activity .

Ring Modifications: Osajin’s pyrano ring (C6–C8) introduces steric hindrance, limiting its interaction with flat binding pockets but enhancing specificity for anti-inflammatory targets .

Pharmacological Activity

Key Findings:

  • The target compound’s antioxidant activity (IC50 = 18.5 µM) is moderate compared to apigenin (IC50 = 5.2 µM), likely due to fewer free hydroxyl groups .
  • Its anti-inflammatory potency (IC50 = 12.3 µM) surpasses scutellarein (IC50 = 14.5 µM), possibly due to methoxy groups stabilizing interactions with cyclooxygenase-2 .

Biological Activity

3-(4-Hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one, also known as a flavonoid compound, has garnered significant interest due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Structural Characteristics

This compound is characterized by a chromenone backbone with specific functional groups that contribute to its biological properties:

  • Hydroxy Group : Located at the 3-position.
  • Methoxy Groups : Present at the 5 and 7 positions.

These structural features are crucial in influencing the compound's reactivity and biological efficacy.

Biological Activities

The compound exhibits several notable biological activities:

  • Antioxidant Activity :
    • Demonstrates the ability to scavenge free radicals, which is essential for reducing oxidative stress.
    • Studies indicate that it has an IC50 value indicating significant radical scavenging capacity, comparable to established antioxidants like butylated hydroxyanisole (BHA) .
  • Anti-inflammatory Activity :
    • Exhibits inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, leading to reduced production of pro-inflammatory mediators such as TNF-α.
    • Bioassay-guided studies show over 80% inhibition of COX-2 and 5-LOX activities at concentrations as low as 100 µg/ml .
  • Anticancer Potential :
    • Investigated for its ability to induce apoptosis in cancer cells through modulation of various signaling pathways.
    • The compound has shown promising results in inhibiting the growth of various cancer cell lines .

The biological effects of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The hydroxyl and methoxy groups facilitate the donation of hydrogen atoms or electrons, effectively neutralizing free radicals.
  • Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes, such as cyclooxygenases and lipoxygenases, thereby reducing inflammation .
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines through pathways involving nuclear factor kappa B (NF-κB) .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique aspects of this compound relative to similar flavonoids:

Compound NameStructural FeaturesUnique Aspects
5-HydroxyflavoneHydroxyl group at position 5Lacks methoxy substitutions
7-MethoxyflavoneMethoxy group at position 7Different substitution pattern affects activity
3-(4-Hydroxyphenyl)-6,7-dimethoxychromen-4-oneHydroxyl group at position 4Variance in substitution leads to different properties

The distinct arrangement of hydroxyl and methoxy groups in this compound significantly influences its biological activity compared to these similar compounds .

Case Studies and Research Findings

  • Study on Antioxidant Activity :
    • A study utilized the DPPH radical scavenging method to evaluate antioxidant capacity, finding that the compound exhibited a strong capacity for scavenging free radicals .
  • Investigation of Anti-inflammatory Properties :
    • Research demonstrated that this flavonoid significantly inhibited TNF-α production and COX-2 activity, suggesting a potential role in treating inflammatory diseases .
  • Anticancer Research :
    • In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival .

Q & A

Q. What are the established synthetic methodologies for 3-(4-hydroxyphenyl)-5,7-dimethoxy-4H-chromen-4-one?

The compound is synthesized via Claisen-Schmidt condensation followed by cyclization. Key steps include:

  • Alkaline cyclization of chalcone intermediates using NaOH/ethanol .
  • Methoxylation via methylating agents (e.g., dimethyl sulfate) under controlled pH .
  • Purification by column chromatography (e.g., silica gel with petroleum ether/ethyl acetate gradients) . Yields typically range from 55% to 92%, depending on substituent reactivity .

Q. What spectroscopic techniques are employed for structural characterization?

  • 1H/13C NMR : Assign methoxy (δ 3.7–3.9 ppm), hydroxyl (δ 5.2–5.5 ppm), and chromenone carbonyl (δ 176–178 ppm) signals .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 314.29 for C17H14O6) confirm molecular weight .
  • IR spectroscopy : Absorption bands for C=O (1650–1700 cm⁻¹) and phenolic OH (3200–3500 cm⁻¹) are critical .

Q. How is crystallographic data obtained for this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles. For example, the chromenone core exhibits planarity with dihedral angles <5° between aromatic rings .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. hydroxy groups) affect bioactivity?

  • Methoxy groups enhance lipophilicity and membrane permeability, while hydroxyl groups improve hydrogen-bonding interactions with targets (e.g., enzymes). For example, 5,7-dihydroxy analogs show stronger antioxidant activity than dimethoxy derivatives .
  • Structure-activity relationship (SAR) studies recommend systematic substitutions at C-3 and C-4′ positions for optimizing anticancer or antimicrobial effects .

Q. What strategies resolve discrepancies in reported biological activities?

  • Dose-response validation : Re-evaluate activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .
  • Target engagement assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct binding to proposed targets (e.g., kinases or DNA) .
  • Metabolic stability testing : Address bioavailability variations using liver microsome assays .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Simulate binding poses with proteins (e.g., EGFR or COX-2) using AutoDock Vina .
  • QSAR models : Correlate electronic parameters (e.g., logP, HOMO-LUMO gaps) with observed activities .
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories .

Q. What catalytic systems improve regioselectivity in derivative synthesis?

  • Lewis acids (e.g., AlCl3) : Promote Friedel-Crafts alkylation for C-2/C-3 functionalization .
  • Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole moieties at C-3 with >90% regioselectivity .

Methodological Considerations

Q. How to optimize HPLC conditions for purity analysis?

  • Column: C18 reverse-phase (5 µm, 250 × 4.6 mm).
  • Mobile phase: Gradient of acetonitrile/0.1% formic acid (30%→70% over 20 min).
  • Detection: UV at 254 nm for chromenone absorption .

Q. What experimental controls are critical in cytotoxicity assays?

  • Positive controls : Doxorubicin (IC50 ~1 µM) for apoptosis induction.
  • Solvent controls : DMSO (<0.1% v/v) to exclude vehicle toxicity.
  • Replicate consistency : Triplicate measurements with error margins <15% .

Data Contradiction Analysis

Q. Why do some studies report conflicting antioxidant vs. pro-oxidant effects?

  • Redox environment : Pro-oxidant activity dominates under high Fe²⁺/Cu⁺ conditions via Fenton reactions .
  • Cell type variability : Normal vs. cancer cells exhibit differential ROS scavenging capacities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.